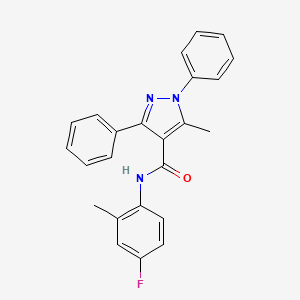![molecular formula C17H22Cl2N2O5S B5966229 octahydro-2H-quinolizin-1-ylmethyl [(3,4-dichlorophenoxy)sulfonyl]carbamate](/img/structure/B5966229.png)
octahydro-2H-quinolizin-1-ylmethyl [(3,4-dichlorophenoxy)sulfonyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octahydro-2H-quinolizin-1-ylmethyl [(3,4-dichlorophenoxy)sulfonyl]carbamate, commonly known as QL-XII-47, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinolizidine alkaloids and has been found to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of QL-XII-47 is not fully understood. However, several studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
QL-XII-47 has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation. It has also been found to have antimicrobial activity against several bacterial strains.
实验室实验的优点和局限性
QL-XII-47 has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits a wide range of biological activities. However, it also has some limitations. For example, it is highly reactive and can undergo chemical transformations under certain conditions. It is also relatively unstable and can decompose over time.
未来方向
There are several future directions for research on QL-XII-47. Some of the potential areas of research include:
1. Studying the structure-activity relationship of QL-XII-47 and its derivatives to identify more potent analogs.
2. Investigating the potential use of QL-XII-47 as a drug delivery agent.
3. Studying the mechanism of action of QL-XII-47 in more detail to identify new targets for drug development.
4. Investigating the potential use of QL-XII-47 as a tool for studying protein-protein interactions.
5. Studying the pharmacokinetics and pharmacodynamics of QL-XII-47 to determine its suitability as a drug candidate.
Conclusion:
In conclusion, QL-XII-47 is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities and has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. While there are still several unanswered questions regarding its mechanism of action and potential therapeutic uses, QL-XII-47 holds great promise as a tool for drug development and for studying various biological processes.
合成方法
The synthesis of QL-XII-47 is a complex process that involves several steps. The starting material for the synthesis is 1,2,3,4-tetrahydroquinoline, which is subjected to a series of reactions to obtain the final product. The detailed synthesis method has been described in several research papers, and it involves the use of various reagents and catalysts.
科学研究应用
QL-XII-47 has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a drug delivery agent and as a tool for studying protein-protein interactions.
属性
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(3,4-dichlorophenoxy)sulfonylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O5S/c18-14-7-6-13(10-15(14)19)26-27(23,24)20-17(22)25-11-12-4-3-9-21-8-2-1-5-16(12)21/h6-7,10,12,16H,1-5,8-9,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLPKDSJBRFWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5966148.png)
![5-{6-[(2,3-dimethylcyclohexyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B5966151.png)
![2-(2-phenylethyl)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5966152.png)
![2-(4-phenyl-1-piperazinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B5966164.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B5966170.png)
![5-(2-fluorophenyl)-N-[2-(4-isopropoxyphenyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5966174.png)
![(3-fluorobenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B5966178.png)
![4-[2-(3-methoxybenzyl)-4-morpholinyl]-4-oxo-1-phenyl-1-butanone](/img/structure/B5966184.png)
![7-(2,3-difluorobenzyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5966187.png)

![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5966196.png)
![3-[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B5966203.png)
![7-[2-(dimethylamino)ethyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5966210.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-{4-[(mesitylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5966225.png)